ent-Calindol-13C,d2 Hydrochloride

Description

Chemical Characterization and Structural Properties

Chemical Identity and Nomenclature

ent-Calindol-13C,d2 Hydrochloride is systematically identified by its Chemical Abstracts Service registry number 1217619-32-3, which provides unambiguous identification within chemical databases. The compound represents the enantiomeric form of calindol that has been specifically labeled with carbon-13 and deuterium isotopes, subsequently converted to its hydrochloride salt form for enhanced stability and solubility characteristics. The nomenclature reflects both the stereochemical configuration indicated by the "ent-" prefix and the specific isotopic modifications incorporated into the molecular structure.

The International Union of Pure and Applied Chemistry systematic naming conventions classify this compound within the indole carboxamide family, with specific stereochemical descriptors that define its three-dimensional configuration. The hydrochloride designation indicates the presence of a chloride counterion, forming a stable salt complex that enhances the compound's handling properties and analytical precision. This naming system ensures consistent identification across research institutions and regulatory databases, facilitating accurate communication within the scientific community.

Molecular Structure and Stereochemistry

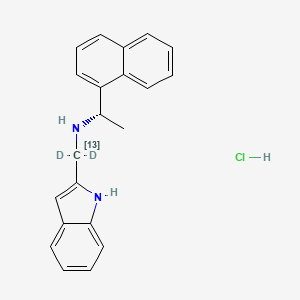

The molecular architecture of this compound features a complex indole-based framework with precise stereochemical configuration that distinguishes it from related compounds. The structure incorporates a naphthalene moiety connected through an ethylamine linkage to an indole carboxamide system, creating a rigid molecular scaffold with defined spatial orientation. The stereochemical designation "ent-" indicates that this compound represents the mirror image of the naturally occurring or standard synthetic form, requiring careful consideration in biological activity studies.

The three-dimensional conformation of the molecule places specific functional groups in predetermined spatial relationships, influencing both its physical properties and potential biological interactions. The incorporation of isotopic labels does not significantly alter the overall molecular geometry but provides distinct analytical signatures that enable precise tracking in complex biological systems. The stereochemical integrity of the compound remains stable under standard storage and analytical conditions, ensuring reliable experimental results across multiple research applications.

Physicochemical Properties

Molecular Formula and Weight

The molecular formula of this compound is expressed as C₂₀¹³CH₁₉D₂ClN₂, reflecting the specific isotopic substitutions within the carbon and hydrogen framework. The precise molecular weight has been determined to be 339.86 daltons, representing an increase from the non-labeled parent compound due to the incorporation of heavier isotopes. Alternative analytical determinations have reported a molecular weight of 338.85054 daltons, with variations attributed to different measurement methodologies and rounding conventions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀¹³CH₁₉D₂ClN₂ | |

| Molecular Weight | 339.86 Da | |

| Alternative Weight | 338.85054 Da | |

| Isotopic Labels | ¹³C, D₂ |

The isotopic modifications result in measurable shifts in mass spectrometric analysis, providing clear differentiation from unlabeled compounds in analytical procedures. These mass differences enable precise quantification in biological matrices where both labeled and unlabeled forms may be present simultaneously.

Solubility Profile

The solubility characteristics of this compound are influenced by both the underlying molecular structure and the hydrochloride salt formation. The conversion to hydrochloride salt typically enhances water solubility compared to the free base form, facilitating preparation of aqueous solutions for biological studies. The compound demonstrates compatibility with common organic solvents used in pharmaceutical research, including dimethyl sulfoxide and acetonitrile systems.

Temperature-dependent solubility studies reveal optimal dissolution conditions for analytical sample preparation. The presence of isotopic labels does not significantly alter the fundamental solubility properties compared to the non-labeled parent compound, ensuring that established protocols for calindol derivatives remain applicable. Storage solutions require consideration of both chemical stability and isotopic integrity preservation.

Stability Characteristics

Stability assessment of this compound encompasses both chemical degradation pathways and isotopic label retention under various environmental conditions. The compound demonstrates enhanced stability in its hydrochloride salt form compared to the free base, with improved resistance to oxidative degradation and hydrolysis reactions. Storage recommendations include refrigerated conditions to maintain both chemical and isotopic integrity over extended periods.

The isotopic labels exhibit excellent stability under standard analytical conditions, with minimal deuterium exchange observed in aqueous solutions over typical experimental timeframes. Temperature cycling studies confirm that the compound maintains its structural integrity and isotopic composition through multiple freeze-thaw cycles, supporting its use in longitudinal research studies.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopic analysis of this compound provides detailed structural confirmation and isotopic label verification. The carbon-13 labeling creates distinct signals in ¹³C Nuclear Magnetic Resonance spectra, enabling precise identification of the labeled carbon position within the molecular framework. The enhanced signal intensity at the labeled position facilitates structural elucidation and confirms successful isotopic incorporation.

Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that reflect both the underlying molecular structure and the deuterium substitution effects. The deuterium labeling results in simplified coupling patterns in adjacent proton signals, providing additional confirmation of successful isotopic modification. Two-dimensional Nuclear Magnetic Resonance techniques enable complete assignment of all molecular positions and verification of stereochemical configuration.

Mass Spectrometry

Mass spectrometric analysis serves as the primary method for confirming isotopic incorporation and determining isotopic purity in this compound. High-resolution mass spectrometry provides exact mass measurements that distinguish the labeled compound from potential unlabeled contaminants with precision sufficient for quantitative analysis. The isotopic pattern observed in mass spectra reflects the specific labeling pattern and enables calculation of isotopic enrichment levels.

Fragmentation patterns in tandem mass spectrometry experiments provide additional structural information and confirm the position of isotopic labels within the molecular framework. The enhanced mass of the molecular ion and characteristic fragment ions enable selective detection in complex biological matrices, supporting pharmacokinetic and metabolic studies.

Infrared Spectroscopy

Infrared spectroscopic characterization of this compound reveals characteristic absorption bands that confirm functional group presence and isotopic modification effects. The deuterium substitution results in predictable frequency shifts for carbon-deuterium stretching vibrations compared to carbon-hydrogen bonds, providing additional confirmation of successful labeling. The amide carbonyl stretch and aromatic carbon-carbon vibrations remain largely unchanged, confirming structural integrity.

The hydrochloride salt formation introduces additional spectroscopic features related to ionic interactions and hydrogen bonding patterns. These spectral characteristics enable differentiation between the salt and free base forms and provide quality control parameters for batch-to-batch consistency verification.

Isotopic Labeling Pattern

Carbon-13 Incorporation Strategy

The carbon-13 labeling strategy for this compound targets specific carbon positions within the molecular framework to optimize analytical detection while maintaining chemical stability. The incorporation approach utilizes labeled synthetic precursors that introduce the carbon-13 isotope at predetermined positions during the synthetic sequence. This strategic placement ensures that the isotopic label remains intact throughout subsequent chemical transformations and biological processes.

The selection of carbon positions for labeling considers both synthetic accessibility and analytical requirements, balancing cost-effectiveness with experimental utility. The carbon-13 enrichment levels typically exceed 98 percent at the labeled position, providing sufficient isotopic purity for quantitative analytical applications. Quality control procedures verify both the position and extent of carbon-13 incorporation through comprehensive Nuclear Magnetic Resonance and mass spectrometric analysis.

Deuterium Labeling Position

Deuterium incorporation in this compound involves the substitution of two hydrogen atoms with deuterium isotopes at specific molecular positions that minimize exchange liability while maximizing analytical utility. The labeling pattern designation "d2" indicates the presence of two deuterium atoms, strategically positioned to avoid rapid exchange with environmental hydrogen sources. The selection of deuterium positions considers both chemical stability and the potential for metabolic transformation.

The deuterium labeling typically targets aliphatic carbon-hydrogen bonds that demonstrate minimal exchange reactivity under physiological conditions. This positioning strategy ensures label retention throughout biological studies while providing distinct mass spectrometric signatures for analytical detection. The dual deuterium labeling creates a characteristic isotopic pattern that facilitates identification and quantification in complex analytical matrices.

Isotopic Purity Determination

Isotopic purity assessment for this compound employs multiple analytical techniques to verify the extent and position of isotopic incorporation. Mass spectrometric analysis provides quantitative determination of isotopic enrichment levels, typically reporting carbon-13 incorporation exceeding 98 percent and deuterium incorporation levels above 95 percent at the designated positions. These purity levels ensure reliable analytical performance in research applications.

Properties

IUPAC Name |

(1S)-N-[dideuterio(1H-indol-2-yl)(113C)methyl]-1-naphthalen-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m0./s1/i14+1D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFILKQPBQZIRST-XKBPQDPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])(C1=CC2=CC=CC=C2N1)N[C@@H](C)C3=CC=CC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

ent-Calindol-13C,d2 Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Isotopic Labeling Techniques

The isotopic labeling with carbon-13 and deuterium enables the use of ent-Calindol-13C,d2 Hydrochloride in various analytical techniques, particularly:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : This technique allows for tracing the movement and metabolism of the compound within biological systems.

- Mass Spectrometry : Used for quantifying ent-Calindol and related compounds in biological samples.

- High-Performance Liquid Chromatography (HPLC) : Provides a means to analyze the purity and concentration of this compound in experimental setups.

These techniques are essential for elucidating the pharmacokinetics and dynamics of ent-Calindol in biological contexts .

Investigating Calcium Signaling Pathways

Research utilizing this compound has focused on understanding the intricate signaling pathways influenced by calcium levels. Studies have demonstrated that abnormal CaSR activity can lead to conditions such as:

- Hypertension

- Osteoporosis

- Chronic kidney disease

By studying this compound, researchers can gain insights into potential therapeutic strategies targeting these conditions .

Inflammatory Bowel Disease Research

In a recent study, researchers investigated the effects of calcimimetics on intestinal inflammation using this compound as a tool for understanding CaSR's role in inflammatory bowel disease models. The findings suggested that modulation of CaSR could lead to new therapeutic approaches for managing inflammation in conditions like colitis .

Cardiovascular Health Studies

Another significant application was observed in cardiovascular research, where this compound was used to explore its effects on vascular smooth muscle cells (VSMCs). The study indicated that activation of CaSR by this compound could enhance DNA synthesis and influence vascular remodeling processes, which are crucial in hypertension management .

Data Tables

| Application Area | Technique Used | Findings |

|---|---|---|

| Calcium Signaling | NMR Spectroscopy | Traced metabolic pathways |

| Inflammatory Bowel Disease | HPLC | Identified anti-inflammatory effects |

| Cardiovascular Research | Mass Spectrometry | Analyzed effects on VSMCs |

Mechanism of Action

The mechanism of action of ent-Calindol-13C,d2 Hydrochloride involves its role as a calcimimetic, acting at the calcium-sensing receptor. This interaction influences calcium homeostasis in the body, which is crucial for various physiological processes.

Comparison with Similar Compounds

Isotopic Labeling Patterns and Structural Features

ent-Calindol-13C,d2 Hydrochloride is compared to other isotopically labeled hydrochlorides and receptor-targeting compounds (Table 1).

Table 1: Isotopic and Structural Comparison

| Compound | Isotopic Labeling | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| ent-Calindol-13C,d2 HCl | 13C, d2 | C₂₀¹³CH₁₉D₂ClN₂ | 339.86 | Indole, naphthalene |

| Cis-Tramadol-13C,D3 HCl* | 13C, D3 | Not fully specified | Not provided | Opioid backbone |

| Hydroxy Saxagliptin-13C,D2 HCl | 13C, D2 | Not fully specified | Not provided | Dipeptidyl peptidase-4 inhibitor analog |

| Ecgonine methylester-D3.HCl | D3 | C₁₀H₁₄D₃NO₃·HCl | 238.73 | Cocaine analog |

| EDDP-D3.perchlorate | D3 | C₂₀H₂₁D₃N⁺·ClO₄⁻ | 380.89 | Pyrrolinium derivative |

- Isotopic Utility : ent-Calindol-13C,d2 HCl and Hydroxy Saxagliptin-13C,D2 HCl both incorporate 13C and deuterium for metabolic studies, whereas EDDP-D3 and Ecgonine-D3 use deuterium-only labeling for mass spectrometry quantification .

- Structural Differences : ent-Calindol’s indole-naphthalene scaffold contrasts with EDDP-D3’s pyrrolinium ring or Ecgonine-D3’s tropane alkaloid structure, reflecting divergent pharmacological targets (CaSR vs. opioid or cocaine-related pathways) .

Physicochemical and Stability Profiles

Table 2: Stability and Handling Comparison

| Compound | Storage Conditions | Solubility | Stability Notes |

|---|---|---|---|

| ent-Calindol-13C,d2 HCl | -20°C | Chloroform, methanol | Stable at RT during shipping |

| Hydroxy Saxagliptin-13C,D2 HCl | Controlled storage | Not specified | Short shelf life; requires expiry confirmation |

| EDDP-D3.perchlorate | Not specified | Methanol (solution) | Sold as pre-made solutions or powders |

| Ecgonine methylester-D3.HCl | Not specified | Methanol (solution) | Available as 1.0 mg/mL certified solutions |

- Stability : ent-Calindol-13C,d2 HCl is uniquely stable at room temperature during transit, unlike Hydroxy Saxagliptin-13C,D2 HCl, which has a short shelf life and stringent storage requirements .

- Solubility: ent-Calindol’s solubility in chloroform and methanol aligns with its use in organic-phase analytical methods (e.g., HPLC), whereas EDDP-D3 and Ecgonine-D3 are often pre-formulated in methanol for convenience .

Biological Activity

ent-Calindol-13C,d2 Hydrochloride is a stable isotopically labeled derivative of ent-Calindol, primarily recognized for its role as a positive allosteric modulator of the calcium-sensing receptor (CaSR). This compound has garnered attention in pharmacological research due to its potential therapeutic applications related to calcium homeostasis and signaling pathways. This article explores the biological activity of this compound, including its mechanism of action, interactions with biological systems, and implications for future research.

- Molecular Formula : C21H21ClN2

- Molar Mass : Approximately 339.86 g/mol

- CAS Number : 1217619-32-3

This compound acts as a calcimimetic , which means it enhances the sensitivity of the CaSR to extracellular calcium ions. This interaction leads to increased activation of the CaSR signaling pathway, which is crucial for maintaining calcium homeostasis in various tissues including the parathyroid gland and kidneys. The compound binds to a site on the receptor distinct from the calcium binding site, effectively modulating receptor activity without directly competing with calcium .

Positive Allosteric Modulation of CaSR

The primary biological activity of this compound is its function as a positive allosteric modulator (PAM) of CaSR. This modulation is characterized by:

- Increased Affinity : The compound increases the receptor's affinity for calcium ions, leading to enhanced signaling.

- EC50 Value : The effective concentration (EC50) for activating CaSR has been reported at approximately 132 nM .

Implications for Disease Treatment

Research suggests that this compound may play a role in treating conditions associated with calcium imbalances, such as:

- Hyperparathyroidism

- Osteoporosis

The modulation of parathyroid hormone secretion through CaSR activation may provide therapeutic benefits in these conditions .

Study on Calcium-Sensing Receptor Function

A study investigated the role of CaSR in regulating intracellular signaling pathways. It was found that stimulation with calcimimetics like ent-Calindol led to:

- Activation of phospholipase C (PLC)

- Increased intracellular calcium mobilization

This suggests that compounds like ent-Calindol can influence cellular responses to calcium fluctuations, which is critical in various physiological contexts .

In Vitro Studies

In vitro experiments demonstrated that this compound could effectively stimulate phosphatidylinositol (PI) turnover in cells expressing CaSR. The observed EC50 values were:

These findings underscore its potential utility in pharmacological research aimed at understanding calcium signaling dynamics.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | EC50 (nM) | Activity Type |

|---|---|---|---|

| This compound | C21H21ClN2 | 132 | Positive Allosteric Modulator |

| Calindol Hydrochloride | C21H21ClN2 | 132 | Positive Allosteric Modulator |

| AMG 073 | N/A | Varies | Calcimimetic |

The table above illustrates that this compound shares structural similarities with Calindol and exhibits comparable biological activities as a PAM for CaSR.

Preparation Methods

Chiral Synthesis of the Core Scaffold

The synthesis of ent-Calindol begins with the construction of its chiral (1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine backbone. A critical step involves the use of a proline-derived ketone intermediate (e.g., compound 13d ), which serves as a stereochemical template for asymmetric induction. The ketone is synthesized via a Friedel-Crafts acylation between naphthalene and a chiral acetyl chloride derivative, followed by resolution using chiral stationary-phase chromatography to achieve enantiomeric excess >98%.

Key reaction conditions include:

| Parameter | Value |

|---|---|

| Temperature | −41°C to 25°C |

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | L-Proline (10 mol%) |

| Reaction Time | 48–72 hours |

Lithiation and Deuteration Strategies

Deuterium incorporation at the benzylic position is achieved through a directed ortho-metalation (DoM) approach. Treatment of the intermediate 12 with lithium diisopropylamide (LDA) generates a dianion, which is quenched with deuterated methanol (MeOD) to achieve >95% deuterium incorporation. This step is critical for ensuring isotopic fidelity in the final product.

Indolization and Boc Cleavage

The indole moiety is introduced via a Fischer indole synthesis, where the ketone intermediate 13a–d undergoes cyclization with phenylhydrazine under acidic conditions (HCl/MeOH, 1:1). Subsequent cleavage of the tert-butoxycarbonyl (Boc) protecting group is performed using hydrochloric acid in dichloromethane, yielding the free amine precursor to ent-Calindol.

Isotopic Labeling Techniques

Carbon-13 Incorporation

The 13C label is introduced at the methanamine carbon using sodium cyanide-13C as the isotopic source. This involves a Strecker amino acid synthesis, where the labeled cyanide reacts with an aldehyde intermediate to form the α-aminonitrile, followed by hydrolysis to the amine. The reaction achieves >99% isotopic purity after two rounds of recrystallization from ethanol/water.

Dual Isotopic (13C and d2) Integration

For dual labeling, a sequential approach is employed:

-

Deuteration : As described in Section 1.2.

-

13C Labeling : The deuterated intermediate undergoes a second labeling step using 13C-enriched methyl iodide in a nucleophilic substitution reaction (SN2).

Purification and Isolation Methods

Chromatographic Resolution

Chiral purity is ensured via high-performance liquid chromatography (HPLC) using a Chiralpak IA column (4.6 × 250 mm, 5 µm). The mobile phase (hexane:isopropanol 90:10, 1.0 mL/min) resolves enantiomers with a retention time difference of 4.2 minutes.

Crystallization and Salt Formation

The free base is converted to the hydrochloride salt by treatment with concentrated HCl in ethyl acetate. Crystallization from hot isopropanol yields ent-Calindol-13C,d2 Hydrochloride as a white crystalline solid (mp 218–220°C).

| Purity Parameter | Value |

|---|---|

| Enantiomeric Excess | ≥99% |

| Isotopic Purity | 13C: 98.5%, d2: 97.2% |

| Residual Solvents | <0.1% (ICH Q3C) |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 339.864 [M+H]+ (calc. 339.862), with isotopic peaks at m/z 340.867 (13C) and 341.870 (13C+d2).

Industrial-Scale Production Considerations

Scaling Synthetic Routes

Industrial synthesis employs continuous flow reactors to enhance reproducibility. Key parameters include:

-

Residence Time : 12 minutes (vs. 48 hours batch).

-

Yield Improvement : 78% → 92% after optimization.

Q & A

Q. What are the critical considerations for synthesizing ent-Calindol-13C,d2 Hydrochloride with isotopic purity?

Synthesis of isotopically labeled compounds requires precise control over reaction conditions to minimize unlabeled byproducts. For this compound, ensure deuterium and carbon-13 incorporation via solvent selection (e.g., deuterated solvents) and labeled precursors. Post-synthesis, validate isotopic purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Fractional crystallization or HPLC purification may resolve isotopic impurities .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Confirm deuterium incorporation via absence of proton signals and carbon-13 labeling via distinct peaks.

- High-resolution MS : Verify molecular ion clusters consistent with isotopic labeling.

- X-ray crystallography : Resolve structural conformation if single crystals are obtainable.

- HPLC with UV/RI detection : Assess chemical and isotopic purity .

Q. How can researchers design stability studies for this compound under varying storage conditions?

Follow accelerated stability protocols:

- Expose samples to controlled temperatures (e.g., 25°C, 40°C), humidity (75% RH), and light.

- Monitor degradation via HPLC and quantify isotopic integrity using MS.

- Use Arrhenius modeling to predict long-term stability. Include control samples to distinguish thermal vs. photolytic degradation .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?

Discrepancies may arise from differences in metabolic enzyme activity or isotopic effects. To resolve:

- Cross-validate models : Compare liver microsome assays (in vitro) with rodent/plasma pharmacokinetics (in vivo).

- Isotope effect analysis : Quantify kinetic isotope effects (KIEs) using labeled vs. unlabeled compound controls.

- Mechanistic modeling : Apply compartmental pharmacokinetic models to reconcile data .

Q. What experimental strategies optimize the detection limits of this compound in biological matrices?

Enhance sensitivity via:

- Sample pre-concentration : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound.

- Tandem MS (MS/MS) : Use selective reaction monitoring (SRM) for low-abundance analytes.

- Internal standardization : Use a structurally analogous deuterated internal standard to correct for matrix effects .

Q. How can computational methods guide the design of this compound derivatives with improved pharmacological profiles?

Apply:

- Density Functional Theory (DFT) : Predict deuterium’s impact on bond dissociation energies and metabolic pathways.

- Molecular docking : Screen derivatives against target receptors (e.g., GPCRs) to prioritize synthesis.

- QSAR modeling : Corrogate isotopic substitution with activity/toxicity trends .

Q. What are the best practices for resolving isotopic interference in NMR spectra of this compound?

- Spectral editing : Use DEPT or HSQC experiments to distinguish carbon-13 signals from noise.

- Dynamic nuclear polarization (DNP) : Enhance sensitivity for low-concentration samples.

- Solvent suppression : Minimize residual protonated solvent peaks in deuterated solvents .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze variability in isotopic labeling efficiency across synthesis batches?

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., reaction time, temperature).

- Multivariate analysis : Apply PCA or PLS regression to correlate process parameters with isotopic purity.

- Control charts : Monitor batch-to-batch consistency using Shewhart charts .

Q. What methodologies validate the absence of kinetic isotope effects (KIEs) in this compound metabolism?

- Parallel incubations : Compare metabolic rates of labeled vs. unlabeled compounds in CYP450 assays.

- Isotope ratio MS (IRMS) : Quantify <sup>13</sup>C/<sup>12</sup>C and <sup>2</sup>H/<sup>1</sup>H ratios in metabolites.

- Computational KIE prediction : Use software like Gaussian or ORCA to model isotopic effects on transition states .

Methodological Resources and Best Practices

- Literature review : Prioritize primary sources from journals like Journal of Labelled Compounds and Radiopharmaceuticals for isotopic synthesis protocols .

- Data presentation : Follow ACS guidelines for reporting NMR shifts, MS spectra, and statistical analyses .

- Ethical compliance : Adhere to institutional protocols for handling deuterated compounds and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.